molecular formula C20H18O6 B14757495 Epimedonin G

Epimedonin G

Cat. No.: B14757495
M. Wt: 354.4 g/mol
InChI Key: PVBFIZAZNFIMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epimedonin G is a prenylated flavonoid compound isolated from the aerial parts of Epimedium brevicornum, a plant commonly used in traditional Chinese medicine. This compound is part of a larger group of bioactive flavonoids found in the Epimedium species, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Epimedonin G involves several steps, including extraction and purification from the plant material. The typical process includes:

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification methods as described above, scaled up for larger quantities. The use of advanced chromatographic techniques ensures the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Epimedonin G undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxide derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Epimedonin G has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of prenylated flavonoids and their chemical properties.

    Biology: Investigated for its potential neuroprotective and anti-inflammatory effects.

    Medicine: Studied for its potential use in treating conditions such as osteoporosis and erectile dysfunction.

    Industry: Used in the development of dietary supplements and functional foods

Mechanism of Action

The mechanism of action of Epimedonin G involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Epimedin A
  • Epimedin B
  • Epimedin C
  • Epimedokoreanin B

Uniqueness

Epimedonin G is unique due to its specific prenylated structure, which contributes to its distinct biological activities. Compared to other similar compounds, this compound has shown stronger inhibitory effects on advanced glycation end-products, making it particularly valuable in the prevention of diabetic complications .

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenoxy)-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C20H18O6/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(26-20(14)19)25-13-6-4-12(21)5-7-13/h3-7,9-10,21-23H,8H2,1-2H3

InChI Key

PVBFIZAZNFIMLU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)OC3=CC=C(C=C3)O)C

Origin of Product

United States

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